1-(3,4-Dichlorophenyl)-1H-pyrazol-3-amine

Vue d'ensemble

Description

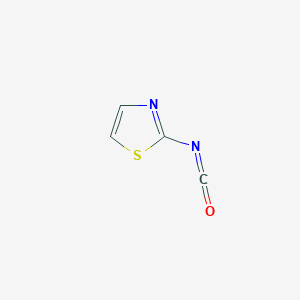

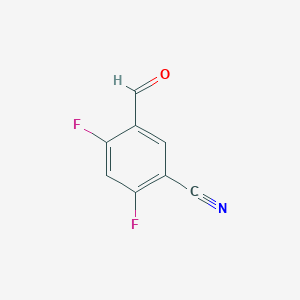

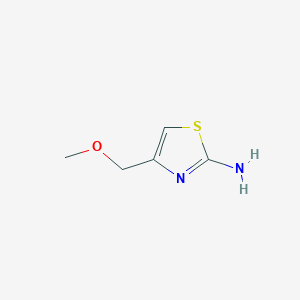

1-(3,4-Dichlorophenyl)-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The dichlorophenyl group attached to the pyrazole ring suggests that the compound may exhibit certain biological activities, such as inhibition of enzymes or anticancer properties, as seen in similar compounds .

Synthesis Analysis

The synthesis of related pyrazole derivatives often involves condensation reactions, where a hydrazine derivative is reacted with a suitable ketone or aldehyde. For instance, the synthesis of 3-(2,4-dichlorophenyl)-2-phenyl-5-(p-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine was achieved by condensation of a trifluoro ketone with a dichlorophenyl-pyrazol-amine, followed by cyclization with hydrazine hydrate . This method could potentially be adapted for the synthesis of 1-(3,4-Dichlorophenyl)-1H-pyrazol-3-amine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques and single-crystal X-ray diffraction studies. For example, the crystal structure of a related compound, 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole, was determined using X-ray diffraction, which revealed its crystallization in the monoclinic crystal system . Similar analytical methods would be used to determine the molecular structure of 1-(3,4-Dichlorophenyl)-1H-pyrazol-3-amine.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including N-substitution, where primary or secondary amines react with tosylates of hydroxyethyl-pyrazoles to yield N-substituted pyrazoles . These reactions can be used to modify the chemical structure and potentially alter the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the pyrazole ring. Schiff base ligands derived from pyrazole compounds have been characterized using techniques like UV-vis, FT-IR, and NMR spectroscopy, which provide insights into the electronic structure and functional groups present in the molecule . These properties are crucial for understanding the behavior of the compound in biological systems and for designing new derivatives with desired characteristics.

Applications De Recherche Scientifique

Synthesis of New Compounds

1-(3,4-Dichlorophenyl)-1H-pyrazol-3-amine serves as a key intermediate in the synthesis of various novel compounds. For instance, it is used in the creation of 1-arylpyrazolo[3,4-d]pyrimidine derivatives containing an amide moiety. These derivatives are synthesized through a process involving condensation and cyclization reactions, demonstrating the compound's versatility in chemical synthesis (Liu et al., 2016).

Development of Heterocycle Products

The compound is instrumental in the development of new heterocycle products, such as pyrazolo[3,4-b]pyridine products. These are obtained through condensation reactions involving pyrazole-5-amine derivatives, highlighting the compound's role in expanding the diversity of heterocyclic chemistry (Ghaedi et al., 2015).

Application in Ultrasound Irradiation

The compound is also used in the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation. This method significantly reduces reaction times, showcasing the compound's efficacy in innovative synthesis techniques (Machado et al., 2011).

Crystallographic Studies

Crystallographic studies of various derivatives of 1-(3,4-Dichlorophenyl)-1H-pyrazol-3-amine have been conducted. These studies provide valuable insights into the molecular structures and conformational behaviors of these compounds, important for understanding their chemical properties (Mahan et al., 2013).

Antitumor Activities

Certain derivatives of 1-(3,4-Dichlorophenyl)-1H-pyrazol-3-amine have shown promising antitumor activities. Studies have been conducted to evaluate their potential in inhibiting the proliferation of cancercells. For example, a study on the synthesis and evaluation of 3-(2,4-dichlorophenyl)-2-phenyl-5-(p-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine revealed marked inhibition against human lung adenocarcinoma and gastric cancer cell lines, highlighting the potential therapeutic applications of these compounds (Liu, Zhao, & Lu, 2020).

Catalytic Applications

1-(3,4-Dichlorophenyl)-1H-pyrazol-3-amine derivatives have been used in catalytic processes. For instance, their use in palladium-catalyzed asymmetric allylic amination demonstrates their utility in catalytic synthesis, contributing to the development of enantioselective synthesis methods (Togni et al., 1996).

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been synthesized and evaluated for various biological activities. For instance, some derivatives exhibit antifungal and antibacterial activities, making them candidates for pharmaceutical research (Bawa, Ahmad, & Kumar, 2011).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as dcmu (3-(3,4-dichlorophenyl)-1,1-dimethylurea), are known to inhibit photosynthesis by blocking the q b plastoquinone binding site of photosystem ii .

Mode of Action

Dcmu, a compound with a similar structure, inhibits photosynthesis by blocking the electron flow from photosystem ii to plastoquinone . This interrupts the photosynthetic electron transport chain, reducing the plant’s ability to convert light energy into chemical energy .

Biochemical Pathways

Dcmu, a structurally similar compound, affects the photosynthetic electron transport chain in photosynthesis . By blocking the electron flow from photosystem II to plastoquinone, it disrupts the conversion of light energy into chemical energy .

Pharmacokinetics

For example, 3,4-Dichloromethylphenidate, a potent stimulant drug from the phenidate class, is primarily metabolized by the liver and predominantly excreted in urine .

Result of Action

Dcmu, a structurally similar compound, reduces the ability of plants to convert light energy into chemical energy, effectively shutting down “linear” photosynthesis .

Action Environment

It is an irritant for tissues including eyes and mucous membranes, and inhalation of dust from the chemical is poisonous .

Propriétés

IUPAC Name |

1-(3,4-dichlorophenyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N3/c10-7-2-1-6(5-8(7)11)14-4-3-9(12)13-14/h1-5H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEJLBNVUSCTMEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C=CC(=N2)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50634399 | |

| Record name | 1-(3,4-Dichlorophenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dichlorophenyl)-1H-pyrazol-3-amine | |

CAS RN |

66000-43-9 | |

| Record name | 1-(3,4-Dichlorophenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-([1,4'-Bipiperidin]-1'-ylmethyl)-N-(4-chloro-2-(2-(3,4-dimethylbenzylidene)hydrazinecarbonyl)phenyl)benzamide](/img/structure/B1323131.png)

![Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate](/img/structure/B1323146.png)